![molecular formula C12H23N3O2 B6628309 N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide, commonly referred to as EMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMAP is a piperidine derivative that has been synthesized through various methods and has shown promising results in numerous studies.
Wirkmechanismus
The mechanism of action of EMAP is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. EMAP has also been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
EMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease. EMAP has also been shown to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic properties. Additionally, EMAP has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
EMAP has several advantages for lab experiments, including its high purity and the ease of its synthesis. However, there are also limitations to its use in lab experiments. For example, EMAP has a short half-life, which may make it difficult to study its long-term effects. Additionally, EMAP has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the study of EMAP. One potential direction is the further study of its potential use in the treatment of Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of EMAP and its potential applications in the field of medicine.
Synthesemethoden
EMAP has been synthesized through various methods, including the reaction of piperidine-2-carboxylic acid with N-ethyl-N-methylpropylamine and ethyl chloroformate. Another method involves the reaction of piperidine-2-carboxylic acid with N-ethyl-N-methylpropylamine and isobutyl chloroformate. These methods have been reported to yield high purity EMAP, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
EMAP has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. EMAP has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of pro-inflammatory cytokines and chemokines. Additionally, EMAP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Eigenschaften
IUPAC Name |
N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(3)12(17)9(2)14-11(16)10-7-5-6-8-13-10/h9-10,13H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPSYBFSZGMSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)NC(=O)C1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.